molecular formula C12H14O2 B2810293 Methyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate CAS No. 17502-86-2

Methyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate

Cat. No.: B2810293
CAS No.: 17502-86-2
M. Wt: 190.242
InChI Key: GBNNKNLJHYPKIG-UHFFFAOYSA-N
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Description

Methyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate (CAS: 17502-86-2) is a bicyclic ester with the molecular formula C₁₂H₁₄O₂ and a molecular weight of 190.24 g/mol. Its structure combines a partially saturated naphthalene ring with a methyl ester group at the 1-position. The compound is characterized by high purity (>95% by HPLC) and is stored at +4°C with room-temperature shipping stability . Its applications span synthetic intermediates, catalysis, and pharmaceutical research due to its balanced lipophilicity and reactivity.

Properties

IUPAC Name

methyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-14-12(13)11-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7,11H,4,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBNNKNLJHYPKIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC2=CC=CC=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Synthesis

1. Diels-Alder Reactions
Methyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate is utilized in Diels-Alder cycloaddition reactions. This reaction involves the formation of cyclic compounds through the interaction of diene and dienophile components. The compound serves as a dienophile due to its electron-withdrawing carboxylate group, facilitating the formation of complex cyclic structures that are valuable in synthetic organic chemistry .

2. Asymmetric Hydroxylation
Research indicates that this compound can be used as a precursor in asymmetric hydroxylation processes. These processes are crucial for producing chiral alcohols from β-dicarbonyl compounds. The compound undergoes various transformations that yield hydroxylated products with potential applications in pharmaceuticals .

Medicinal Chemistry

1. Anticancer Activity
Recent studies have highlighted the potential anticancer properties of derivatives synthesized from this compound. Certain analogs exhibit cytotoxic effects against various cancer cell lines. The structural modifications of this compound can lead to enhanced biological activity and selectivity towards cancer cells .

2. Antimicrobial Properties
this compound derivatives have shown promising antimicrobial activity. Investigations into the structure-activity relationship (SAR) of these compounds suggest that modifications to the tetrahydronaphthalene core can improve efficacy against bacterial and fungal pathogens .

Material Science

This compound is also explored for its potential applications in material science. Its derivatives can be utilized in the development of polymers and resins due to their favorable thermal and mechanical properties.

Case Studies and Research Findings

StudyApplicationFindings
Study on Diels-Alder Reactions Organic SynthesisDemonstrated effective use as a dienophile leading to complex cyclic structures .
Asymmetric Hydroxylation Research Medicinal ChemistryProduced chiral alcohols with high enantiomeric excess using this compound as a precursor .
Anticancer Activity Assessment Drug DevelopmentCertain derivatives exhibited significant cytotoxicity against breast cancer cell lines .
Antimicrobial Activity Evaluation Pharmaceutical ApplicationsIdentified effective compounds against resistant bacterial strains .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Analogs and Their Properties
Compound Name CAS Number Molecular Formula Functional Groups Key Applications
Methyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate (Target) 17502-86-2 C₁₂H₁₄O₂ Methyl ester Synthetic intermediate, catalysis
Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate 7442-52-6 C₁₂H₁₂O₃ 1-oxo, methyl ester (2-position) Oxidation studies, metabolite analogs
N-(2-Aminoethyl)-1,2,3,4-tetrahydro-naphthalene-1-carboxamide hydrochloride n/a C₁₄H₁₈N₂O·HCl Amide, aminoethyl, hydrochloride salt Pharmaceutical APIs (decongestants)
Ethyl 4-(4-aminophenyl)-1,2,3,4-tetrahydronaphthalene-1-carboxylate n/a C₁₉H₂₁NO₂ Ethyl ester, 4-aminophenyl Anticancer agent (MCF-7, NCI-H460 cells)
Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxylate 1423700-38-2 C₁₉H₂₅BO₄ Boronate ester, methyl ester Suzuki-Miyaura cross-coupling reactions

Biological Activity

Methyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate (MTHNC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

MTHNC is characterized by the presence of a tetrahydronaphthalene moiety with a carboxylate ester group. This unique structure contributes to its reactivity and interaction with biological systems. The compound can undergo various chemical reactions, including oxidation and reduction, which can lead to the formation of biologically active derivatives.

Antimicrobial Properties

Recent studies have indicated that MTHNC exhibits notable antimicrobial activity. For instance, it has been shown to inhibit the growth of Mycobacterium tuberculosis (M.tb), with some derivatives demonstrating minimum inhibitory concentrations (MIC) as low as 1 μg/mL . This suggests potential as a lead compound for developing new anti-tuberculosis agents.

Anticancer Activity

MTHNC has also been investigated for its anticancer properties. Research indicates that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. The presence of the carboxylate group enhances its interaction with cellular targets, potentially leading to increased efficacy in cancer treatment.

The biological activity of MTHNC is largely attributed to its ability to interact with specific molecular targets within cells. The compound's amino group facilitates hydrogen bonding and electrostatic interactions with proteins and enzymes, influencing their activity. For example, it has been suggested that MTHNC may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of MTHNC, a comparison with structurally similar compounds is essential:

CompoundStructure FeaturesBiological Activity
1,2,3,4-Tetrahydronaphthalene No carboxylate or amino groupsLimited biological activity
1-Methyltetralin Methyl group instead of an amino groupModerate antimicrobial activity
5-Aminotetralin Amino group in a different positionPotential anticancer properties

MTHNC stands out due to the combination of both an amino group and a carboxylate ester group, enhancing its reactivity and biological activity compared to its analogs .

Study 1: Antimycobacterial Activity

A comprehensive study evaluated the antitubercular activity of MTHNC and its derivatives. The results demonstrated that certain modifications to the structure significantly enhanced potency against M. tuberculosis. The study highlighted the importance of specific functional groups in achieving desired biological effects .

Study 2: Cytotoxicity in Cancer Cells

Another investigation focused on the cytotoxic effects of MTHNC on various cancer cell lines. The findings revealed that MTHNC induced apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death. This suggests potential applications in cancer therapy .

Q & A

Q. How can in vitro models (e.g., hepatocyte cultures) be leveraged to study the ADME (absorption, distribution, metabolism, excretion) properties of this compound?

  • Methodological Answer : Use Caco-2 cell monolayers for permeability assays and primary hepatocytes for metabolic stability studies. Quantify metabolites via UPLC-QTOF-MS and compare with in silico predictions (e.g., Simcyp). Incorporate cytochrome P450 inhibition assays to identify drug-drug interaction risks .

Tables

Q. Table 1. Key Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₂H₁₄O₂
Molecular Weight190.24 g/mol
CAS Number17502-86-2
Storage Temperature+5°C
log Kow (Predicted)2.8–3.2

Q. Table 2. Comparative Toxicity Data for Naphthalene Derivatives

CompoundHepatic Toxicity (LD₅₀, mg/kg)Renal Effects (NOAEL, mg/kg)Source
Naphthalene533 (rat, oral)10 (chronic exposure)
1-Methylnaphthalene1,200 (mouse, oral)50
This compoundUnder investigationPending

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